4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethoxy group, a methylsulfanyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a reagent under visible light irradiation to achieve S-trifluoromethylation . The reaction conditions often require a photoredox catalyst-free environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the compound. The development of innovative reagents has also made the synthesis of trifluoromethoxy-containing compounds more accessible .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Properties
CAS No. |
833457-62-8 |
---|---|
Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-methylsulfanyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C14H9F3N2OS/c1-21-12-6-10(8-18)19-13(7-12)9-3-2-4-11(5-9)20-14(15,16)17/h2-7H,1H3 |
InChI Key |
XQYIORWCZRFQKV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.